N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused benzo[c][1,2,5]thiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (5-(thiophen-3-yl)furan-2-yl)methyl moiety.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S3/c19-24(20,14-3-1-2-12-15(14)18-23-17-12)16-8-11-4-5-13(21-11)10-6-7-22-9-10/h1-7,9,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXYGJBRGIRXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiophene-Furan Intermediate: This step involves the coupling of thiophene and furan derivatives under conditions such as Suzuki or Stille coupling reactions, which require palladium catalysts and appropriate ligands.
Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: This can be achieved through nucleophilic substitution reactions where the intermediate is reacted with benzo[c][1,2,5]thiadiazole derivatives.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as sodium borohydride (NaBH4) or hydrogenation over palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: NaBH4, hydrogen gas with palladium on carbon (Pd/C)
Bases: Triethylamine, sodium hydroxide (NaOH)
Catalysts: Palladium-based catalysts for coupling reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Antimicrobial Properties
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has been investigated for its antimicrobial properties:
- Antibacterial Activity : Studies have shown that this compound exhibits significant activity against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). Minimum inhibitory concentrations (MICs) range from 7.80 µg/mL to 12.50 µg/mL against these pathogens.
- Antifungal Activity : The compound has demonstrated moderate antifungal activity against Candida albicans, with MIC values indicating effectiveness in inhibiting fungal growth.
- Antitubercular Activity : In vitro studies suggest that it can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development in anti-tubercular therapies.
Anticancer Properties
Research indicates that this compound may also possess anticancer properties:
- Mechanism of Action : Compounds structurally related to this compound have been shown to inhibit enzymes involved in cancer progression, such as 5-lipoxygenase (5-LO), leading to reduced tumorigenesis.
- Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF7 for breast cancer), the compound exhibited significant cytotoxicity at concentrations above 10 µM.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Initial Synthesis : The starting materials undergo condensation reactions involving thiophene and furan derivatives.
- Intermediate Formation : Key intermediates are formed through various coupling reactions and are subsequently modified to yield the final sulfonamide derivative.
- Optimization : Industrial synthesis may utilize catalytic processes such as Suzuki cross-coupling or Knoevenagel condensation to enhance yield and efficiency.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. It demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects on various cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations exceeding 10 µM.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Benzo[c][1,2,5]thiadiazole-4-sulfonamide Derivatives
Compound 1 : N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Structural Differences : The piperazine-3-oxopropyl substituent replaces the furan-thiophene group in the target compound.
- Functional Implications : This derivative was identified as a hit for M1 muscarinic acetylcholine receptor (mAChR) antagonism but lacked selectivity over M3. The rigid furan-thiophene group in the target compound may enhance selectivity by altering steric and electronic interactions with receptor subtypes .
Compound 2 : LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : LMM11 contains a 1,3,4-oxadiazole linker between the sulfonamide and furan group, whereas the target compound directly links the sulfonamide to the furan-thiophene unit.
- Functional Implications: LMM11 demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition.
Heterocyclic Sulfonamides with Furan/Thiophene Moieties
Compound 3 : Ranitidine Derivatives (e.g., N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide)
- Structural Differences: Ranitidine analogues feature nitroacetamide and dimethylamino groups instead of the thiadiazole-thiophene system.
- Functional Implications : These compounds target histamine H2 receptors. The thiophene-thiadiazole system in the target compound may confer redox-modulating properties absent in ranitidine derivatives .
Compound 4 : HDAC6 Inhibitors (e.g., 2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole)
- Structural Differences : This class replaces the thiadiazole-sulfonamide core with tetrazole and oxadiazole groups.
Optoelectronic Materials with Benzo[c][1,2,5]thiadiazole Cores
Compound 5 : DTCPB (7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile)
- Structural Differences: DTCPB substitutes the sulfonamide with a cyano group and incorporates diarylamino phenyl groups.
- Functional Implications : DTCPB is used in organic photovoltaics due to its electron-withdrawing properties. The sulfonamide and furan-thiophene groups in the target compound may shift absorption/emission spectra, suggesting utility in bioimaging or fluorescent probes .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Electronic Properties and Substituent Effects
Research Findings and Implications
- Selectivity in Receptor Binding : The rigid furan-thiophene substituent in the target compound may improve selectivity for specific receptors (e.g., mAChR subtypes) compared to flexible piperazine derivatives .
- Antifungal Potential: Structural parallels to LMM11 suggest possible thioredoxin reductase inhibition, though the absence of the oxadiazole linker necessitates empirical validation .
- Material Science Applications : The electron-deficient thiadiazole and electron-rich thiophene-furan system could enable dual functionality in optoelectronic devices, akin to DTCPB .
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Structural Overview
The compound features a complex arrangement of heterocycles: a thiophene ring linked to a furan ring via a methylene bridge, which is further connected to a benzo[c][1,2,5]thiadiazole sulfonamide system. This unique structure may endow it with distinctive electronic properties and biological activities that are currently under investigation.
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, studies involving saccharide-modified thiadiazole sulfonamides demonstrated significant inhibitory effects against various cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) cells . The mechanism of action often involves the modulation of carbonic anhydrases (CAs), which are crucial for maintaining pH balance in tumor microenvironments. Inhibiting these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .
Antimicrobial Activity
Compounds containing thiophene and furan rings have been extensively studied for their antimicrobial properties. This compound may exhibit similar effects. For example, derivatives of 1,3,4-thiadiazoles have shown significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli . The specific mechanisms often involve disruption of microbial metabolic pathways or interference with cell wall synthesis.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene-Furan Intermediate : This step includes coupling reactions such as Suzuki or Stille coupling using palladium catalysts.
- Introduction of Benzo[c][1,2,5]thiadiazole Moiety : Achieved through nucleophilic substitution reactions.
- Sulfonamide Formation : Final step where the sulfonamide group is introduced to complete the structure.
The optimization of these steps is crucial for achieving high yields and purity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with active sites of target enzymes like carbonic anhydrases through hydrogen bonding and hydrophobic interactions .
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-acetylphenyl)-1,3,4-thiadiazole | Thiadiazole core | Anticancer |
| 2-(thiophen-3-yl)-furan | Thiophene and furan rings | Antimicrobial |
| N-(2-(thiophen-3-yl)pyridin-4-yl)methylbenzo[c][1,2,5]thiadiazole | Pyridine addition | Anticancer |
The table above illustrates how structural variations influence biological activity among related compounds.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves coupling the benzo[c][1,2,5]thiadiazole core with functionalized thiophene-furan intermediates. Key steps include:
- Sulfonamide formation via reaction of sulfonyl chlorides with amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization of the furan-thiophene moiety using Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Optimization : Control reaction pH (7–9), temperature (60–80°C), and use catalysts like Pd(PPh₃)₄ for cross-coupling. Monitor purity via HPLC or TLC .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and heterocyclic connectivity. IR spectroscopy identifies sulfonamide (S=O stretches ~1350 cm⁻¹) and aromatic C-H bonds .
- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular weight validation; HPLC with UV detection to ensure >95% purity .
Q. How does the compound’s structure influence its solubility and stability in biological assays?
- Solubility : The sulfonamide group enhances water solubility, while the hydrophobic thiophene-furan moiety may require DMSO or PEG-based solvents for in vitro studies .
- Stability : Assess pH-dependent degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Use LC-MS to identify decomposition products .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate:
- HOMO/LUMO energies for charge-transfer potential .
- Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Experimental Design :
- Standardize assay conditions (cell lines, incubation time, solvent controls) .
- Use isogenic cell models to isolate target-specific effects .
Q. How does the compound interact with biological targets at the molecular level, and what techniques validate these interactions?
- Mechanistic Studies :
- Surface plasmon resonance (SPR) or ITC for binding affinity measurements .
- X-ray crystallography or cryo-EM to resolve ligand-target complexes .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
Q. What are the challenges in optimizing pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- ADMET Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
